N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide
Description
N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure that includes a piperazine ring, a fluorophenyl group, and an oxazole ring, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Properties
IUPAC Name |
N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O2/c1-5-24-8-10-25(11-9-24)18-7-6-16(21)12-17(18)13(2)23-20(26)19-14(3)22-15(4)27-19/h6-7,12-13H,5,8-11H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDLRAYSDMDYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)NC(=O)C3=C(N=C(O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 4-ethylpiperazine with 2-chloro-5-fluorobenzyl chloride under basic conditions to form the intermediate 1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine.
Oxazole Ring Formation: The intermediate is then reacted with 2,4-dimethyl-1,3-oxazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative coupling agents, and purification techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets may include:
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine: This compound shares the piperazine and fluorophenyl groups but lacks the oxazole ring, making it less complex.
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Similar in structure but contains a pyridine ring instead of an oxazole ring.
Uniqueness
N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide is unique due to its combination of a piperazine ring, a fluorophenyl group, and an oxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
